6,8-dimethyl-2-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide
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Overview
Description
6,8-dimethyl-2-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrazine ring, and a phenylthio group, making it a unique structure for research and industrial applications.
Scientific Research Applications
6,8-dimethyl-2-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-2-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrazine ring, and the attachment of the phenylthio group. Common reagents used in these reactions include various halides, amines, and thiols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6,8-dimethyl-2-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-2-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
Ethyl 3-(furan-2-yl)propionate: Another compound with a complex structure used in various applications.
Uniqueness
6,8-dimethyl-2-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and industrial applications.
Properties
IUPAC Name |
6,8-dimethyl-2-[2-(3-methylanilino)-2-oxoethyl]-N-(2-methylpropyl)-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-13(2)10-23-21(29)19-15(4)20-22(30)27(24-12-26(20)16(19)5)11-18(28)25-17-8-6-7-14(3)9-17/h6-9,12-13H,10-11H2,1-5H3,(H,23,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMGBXRVXVJMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C(=C(N3C=N2)C)C(=O)NCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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